![molecular formula C17H18N2O3S B5779927 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, also known as DNTB, is a chemical compound that has been used in scientific research for various purposes. This compound is a nitrobenzamide derivative that has been synthesized using different methods.
Mechanism of Action
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide acts as a thiol-specific fluorophore and reacts with thiols to form a highly fluorescent product. The reaction involves the nucleophilic attack of the thiol group on the nitro group of this compound, resulting in the release of a proton and the formation of a thioether linkage. This reaction is reversible, and the fluorescence intensity of this compound can be used to monitor the concentration of thiols in a sample.
Biochemical and Physiological Effects:
This compound has been shown to be relatively non-toxic and has no known adverse effects on biological systems. It has been used in various in vitro and in vivo experiments to study the metabolism and toxicity of nitroaromatic compounds. This compound has also been used to study the activity and inhibition of GST enzymes, which play a critical role in detoxification processes in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in lab experiments is its high sensitivity and selectivity for thiols. It can be used to detect thiols in complex biological samples, such as blood and tissue samples. Additionally, this compound is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. However, this compound has some limitations, such as its low solubility in aqueous solutions and its susceptibility to photobleaching.
Future Directions
There are several future directions for the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound for detecting other biomolecules, such as amino acids and nucleotides. Another direction is the use of this compound in the development of new drugs that target GST enzymes for the treatment of diseases, such as cancer and neurodegenerative disorders. Additionally, this compound can be used in the development of new analytical methods for the detection of thiols in environmental samples, such as water and soil.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide involves the reaction of 4-nitrothiophenol with 2,2-dimethylacryloyl chloride in the presence of a base. The reaction yields this compound as the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used in scientific research as a fluorescent probe for detecting thiols and cysteine residues in proteins. It has also been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in detoxification processes in the body. This compound has been used to study the kinetics and mechanism of GST-catalyzed reactions. Additionally, this compound has been used as a model compound to study the metabolism and toxicity of nitroaromatic compounds.
properties
IUPAC Name |
2,2-dimethyl-N-[4-(4-nitrophenyl)sulfanylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)16(20)18-12-4-8-14(9-5-12)23-15-10-6-13(7-11-15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLPCISEHITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
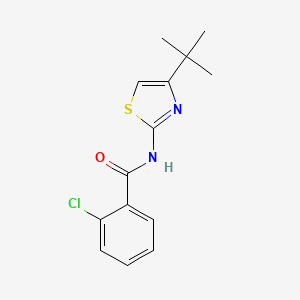
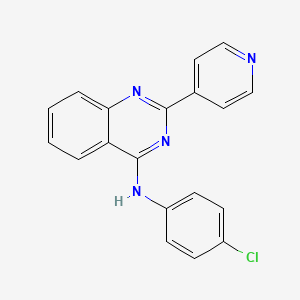
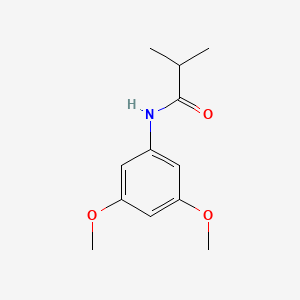
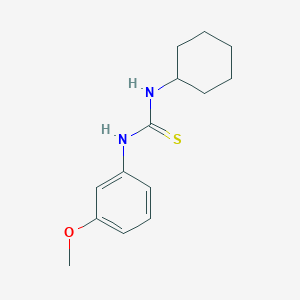


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
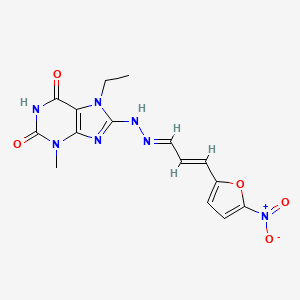
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)